molecular formula C6H4BrClFNO B14773167 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine

4-Bromo-5-chloro-3-fluoro-2-methoxypyridine

Cat. No.: B14773167
M. Wt: 240.46 g/mol
InChI Key: OADHGMLHRXVYMQ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-3-fluoro-2-methoxypyridine is a heterocyclic aromatic compound with a unique combination of halogen and methoxy substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes halogenation reactions where pyridine is sequentially treated with brominating, chlorinating, and fluorinating agents under controlled conditions. The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy sources .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are often employed to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms and a methoxy group can influence its binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

  • 4-Bromo-5-chloro-2-methoxypyridine
  • 4-Bromo-3-fluoro-2-methoxypyridine
  • 5-Chloro-3-fluoro-2-methoxypyridine

Comparison: Compared to its analogs, 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine exhibits unique reactivity and selectivity due to the specific arrangement of halogen and methoxy substituents. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C6H4BrClFNO

Molecular Weight

240.46 g/mol

IUPAC Name

4-bromo-5-chloro-3-fluoro-2-methoxypyridine

InChI

InChI=1S/C6H4BrClFNO/c1-11-6-5(9)4(7)3(8)2-10-6/h2H,1H3

InChI Key

OADHGMLHRXVYMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1F)Br)Cl

Origin of Product

United States

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